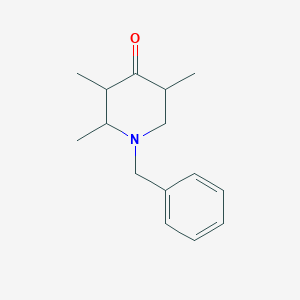

1-Benzyl-2,3,5-trimethylpiperidin-4-one

Description

Significance of Piperidin-4-one Frameworks in Modern Organic Synthesis and Biological Chemistry

The piperidine (B6355638) ring is a fundamental structural motif found in numerous alkaloids and synthetic compounds with significant biological and pharmacological properties. ijpsr.comresearchgate.net Among these, piperidin-4-one frameworks are particularly important as versatile intermediates in the synthesis of various pharmaceutical agents. nih.gov Their structural versatility allows for interactions with biological targets like enzymes and receptors.

Derivatives of piperidin-4-one have been shown to exhibit a wide range of biological activities, including:

Analgesic biomedpharmajournal.org

Antimicrobial (antibacterial and antifungal) researchgate.netbiomedpharmajournal.org

Antiviral chemrevlett.com

Central nervous system depressant activities biomedpharmajournal.org

Anti-inflammatory researchgate.net

The adaptability of the piperidin-4-one pharmacophore allows for suitable modifications to enhance receptor interactions and biological activities, solidifying its importance in medicinal chemistry. nih.gov

Historical Context and Evolution of Research on N-Substituted Piperidin-4-ones

The synthesis of piperidin-4-ones has a long history, with early methods such as the Mannich reaction being pivotal. nih.govchemrevlett.com This reaction involves the condensation of an ethyl methyl ketone, an aldehyde, and an amine, a method expanded upon by researchers like Petrenko-Kritschenko and Baliah to create 2,6-disubstituted piperidin-4-ones. chemrevlett.com

Initially, research focused on the synthesis and basic characterization of these compounds. Over the last few decades, however, the focus has shifted towards the synthesis of a diverse array of N-substituted derivatives to explore and modulate their pharmacological activities. nih.gov The introduction of different substituents on the nitrogen atom of the piperidine ring has been a key strategy in developing compounds with specific biological targets. This has led to the investigation of N-benzyl derivatives, among many others, for their potential as therapeutic agents. nih.govresearchgate.net The evolution of synthetic techniques, including the use of microwave-assisted synthesis, has further accelerated the development and study of these complex molecules.

Elucidating the Research Landscape and Objectives for 1-Benzyl-2,3,5-trimethylpiperidin-4-one Studies

Research on this compound is driven by its potential applications in medicinal chemistry and drug development. Due to its structural similarity to other biologically active molecules, it is a compound of interest for studying enzyme inhibition and receptor binding.

The primary objectives for the study of this specific compound include:

Synthetic Intermediate: It serves as a building block for more complex organic compounds, particularly in the development of new pharmaceuticals and agrochemicals.

Pharmacological Precursor: There is ongoing research into its potential as a precursor for the development of drugs, with a particular focus on analgesics and anti-inflammatory agents.

Biological Activity: Preliminary studies suggest it may have potential for modulating neurotransmitter systems and could possess cytotoxic effects against certain cancer cell lines.

The synthesis of this compound can be achieved through several methods, each with its own advantages.

Table 2: Comparative Analysis of Synthesis Methods for this compound

| Method | Key Reagents | Reaction Conditions | Typical Yield | Advantages |

|---|---|---|---|---|

| Direct N-Benzylation | 2,3,5-Trimethylpiperidin-4-one, Benzyl (B1604629) bromide, Base | Room temperature to mild heating, 12–24 h | 80–90% | Simple, high yield |

| Multi-step Precursor Approach | Precursor functionalization followed by N-benzylation | Varies, involves recrystallization and chromatography | >85% | High purity, controlled synthesis |

| Microwave-Assisted Benzylation | 2,3,5-Trimethylpiperidin-4-one, Benzyl bromide, Base | Microwave irradiation at 230°C, 20–30 min | 85–90% | Rapid, energy-efficient, cleaner product |

Structure

3D Structure

Properties

Molecular Formula |

C15H21NO |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

1-benzyl-2,3,5-trimethylpiperidin-4-one |

InChI |

InChI=1S/C15H21NO/c1-11-9-16(13(3)12(2)15(11)17)10-14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3 |

InChI Key |

FUZDNZXGTGKHSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C(C(C1=O)C)C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 1 Benzyl 2,3,5 Trimethylpiperidin 4 One and Its Key Intermediates

Established Synthetic Pathways for 1-Benzyl-2,3,5-trimethylpiperidin-4-one

The synthesis of this compound can be achieved through a couple of primary strategies, which involve either the direct modification of a pre-formed piperidinone core or the construction of the ring with the substituents already in place.

One common method is the direct N-benzylation of 2,3,5-trimethylpiperidin-4-one. This N-alkylation reaction is typically performed by treating the piperidinone intermediate with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a suitable base. The base, often potassium carbonate or sodium hydride, serves to deprotonate the secondary amine, facilitating the nucleophilic attack on the benzyl halide. This reaction is generally carried out in an inert solvent like acetonitrile (B52724) or ethanol.

Alternatively, a multi-step approach can be employed. This begins with the synthesis of the core heterocycle, 2,3,5-trimethylpiperidin-4-one. This intermediate can be prepared through methods such as the cyclization of appropriate amino alcohols or the oxidation of the corresponding 2,3,5-trimethylpiperidine. Once the piperidinone is formed, the N-benzylation step is carried out as described above to yield the final product.

| Method | Key Steps | Typical Reagents | General Yield |

|---|---|---|---|

| Direct N-Benzylation | Alkylation of 2,3,5-trimethylpiperidin-4-one | Benzyl bromide, Potassium carbonate or Sodium hydride, Acetonitrile or Ethanol | High (e.g., 80-90%) |

| Multi-Step Synthesis | 1. Synthesis of 2,3,5-trimethylpiperidin-4-one (e.g., via cyclization or oxidation) 2. N-Benzylation | 1. Oxidizing agents (PCC, chromic acid) or cyclization precursors 2. Benzyl bromide, Base | Variable depending on the initial step |

Access to Analogues and Precursors within the Substituted Piperidin-4-one Class

The synthesis of the broader class of substituted piperidin-4-ones relies on a variety of robust and versatile chemical reactions. These methods provide access to a wide range of precursors and analogues necessary for creating complex molecules like this compound.

Alkylation and ring-closing reactions are foundational strategies for constructing the piperidinone skeleton.

Alkylation: Direct alkylation of pre-existing piperidin-4-one scaffolds is a common approach to introduce substituents. For instance, 1-benzylpiperidin-4-one can be alkylated at the 3-position by forming an enolate with a strong base like sodium hydride (NaH) and then reacting it with an alkyl halide, such as methyl iodide. chemicalbook.comrsc.org This method allows for the stepwise introduction of methyl groups onto the piperidine (B6355638) ring.

Ring-Closing Methodologies:

Mannich Condensation: This is a classical and widely used multi-component reaction for synthesizing 4-piperidones. chemrevlett.com It typically involves the condensation of an aldehyde, a ketone (like a dialkyl ketone), and an amine (often ammonium (B1175870) acetate, which serves as the nitrogen source) in a suitable solvent such as ethanol. researchgate.netrdd.edu.iq

Dieckmann Condensation: This intramolecular Claisen condensation is a powerful tool for forming cyclic ketones. dtic.mil For piperidin-4-one synthesis, a diester precursor, such as an N,N-bis(β-propionate methyl ester) derivative, is treated with a strong base (e.g., metallic sodium in toluene). chemicalbook.com This induces cyclization to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield the target 4-piperidone (B1582916). chemicalbook.comyoutube.com This approach is particularly useful for producing N-substituted piperidones, like N-benzyl-4-piperidone, by starting with a primary amine like benzylamine (B48309). chemicalbook.com

| Reaction | Reactants | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Mannich Condensation | Aromatic Aldehyde, Dialkyl Ketone, Ammonium Acetate | Ethanol, Reflux | 2,6-Diaryl-substituted piperidin-4-ones |

| Dieckmann Condensation | Primary Amine, Acrylate Ester (forms diester in situ) | 1. Addition 2. Base (e.g., Na) for cyclization 3. Hydrolysis & Decarboxylation | N-Substituted piperidin-4-ones |

Piperidin-4-ones can also be synthesized by the chemical transformation of other nitrogen-containing heterocyclic systems. These methods often involve reduction or rearrangement of more unsaturated or differently functionalized rings.

A key strategy is the reduction of corresponding pyridone or dihydropyridone precursors. For example, N-acyl-2,3-dihydro-4-pyridones can be reduced to the corresponding 4-piperidones using reagents like zinc in acetic acid. organic-chemistry.org This method offers a mild and inexpensive alternative to catalytic hydrogenation, which can sometimes lead to over-reduction of the carbonyl group. organic-chemistry.org Similarly, 4-hydroxypyridines can serve as starting materials for the synthesis of 4-piperidinones. youtube.com Another approach involves the reduction of tetrahydropyridin-4-ylidene ammonium salts to afford the desired piperidin-4-one structure. googleapis.com The parent piperidine ring itself can be formed by the catalytic hydrogenation of pyridine, providing a foundational scaffold that can be subsequently oxidized to a piperidone. dtic.mil

Advanced Synthetic Protocols and Catalytic Systems

To improve efficiency, yield, and stereochemical control, advanced synthetic protocols have been developed. These include one-pot strategies and the use of sophisticated catalytic systems for asymmetric synthesis.

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. For the synthesis of N-benzyl-4-piperidone, a one-pot procedure has been developed starting from benzylamine and an acrylic ester. google.com This process combines the initial Michael addition, a subsequent Dieckmann condensation, and the final hydrolysis and decarboxylation steps into a single, streamlined sequence. google.com Similarly, microwave-assisted one-pot cyclocondensation of alkyl dihalides with primary amines provides a rapid and efficient route to various nitrogen heterocycles, including piperidines. organic-chemistry.org

Given that this compound possesses multiple stereocenters, achieving stereochemical control is crucial. Asymmetric synthesis aims to produce specific stereoisomers, which is often accomplished using chiral catalysts or auxiliaries.

Organocatalysis has emerged as a powerful tool for these transformations. For instance, quinine-derived squaramides can catalyze triple-domino reactions to produce highly substituted tetrahydropyridines, which are direct precursors to piperidines, with excellent enantioselectivity. nih.gov Chiral N,N'-dioxide–metal complexes have also proven effective as Lewis acid catalysts in asymmetric reactions, including those that form chiral dihydropyridinones. acs.org

Other advanced strategies include the enantioselective, three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate, which demonstrates the catalytic generation of complex chiral structures. organic-chemistry.org Furthermore, asymmetric reduction of precursor molecules, such as the oxazaborolidine-catalyzed reduction of α-azido aryl ketones, can establish key stereocenters early in a synthetic sequence that leads to chiral substituted piperidines. researchgate.net

Application of Organocatalysis and Metal-Mediated Reactions in Piperidin-4-one Synthesis

The synthesis of polysubstituted piperidin-4-ones, such as this compound, leverages a variety of advanced synthetic methodologies. Among these, organocatalysis and metal-mediated reactions have emerged as powerful tools for the construction of the piperidine core with high levels of stereocontrol and efficiency. These approaches offer mild reaction conditions and the ability to construct complex molecular architectures from simple precursors.

Organocatalytic strategies for the synthesis of highly substituted piperidines often employ domino reactions, where multiple bond-forming events occur in a single synthetic operation. nih.govacs.org These cascades can be initiated by small organic molecules, such as proline and its derivatives, to create chiral centers with high enantioselectivity. nih.govacs.org For instance, a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol can be envisioned for the synthesis of a polysubstituted piperidine ring. nih.govacs.org This type of reaction allows for the formation of multiple contiguous stereocenters in one step. nih.govacs.org While not explicitly demonstrated for this compound, the principles of these reactions could be adapted. A hypothetical organocatalytic domino reaction is presented in Table 1.

Metal-mediated reactions also play a crucial role in the synthesis of piperidin-4-one derivatives. Transition metals like titanium, copper, and rhodium can catalyze key bond-forming steps. For example, a one-pot synthesis of highly substituted piperid-4-ones can be achieved through a TiCl4-mediated reaction involving a tosyl imine, diketene, and an aldehyde. acs.org This method allows for the generation of 2,6-disubstituted piperid-4-ones, which can be subsequently epimerized to a single diastereomer. acs.org Furthermore, copper-catalyzed cyclizative aminoboration has been shown to be effective for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov

The N-benzyl group, a common protecting group and a feature of the target molecule, is often introduced via nucleophilic substitution using benzyl halides. google.com Metal catalysts are not typically required for this specific step, but their use in the formation of the core piperidine ring is well-documented.

A hypothetical metal-mediated approach to a key intermediate for this compound is outlined in Table 2. This approach could involve a multicomponent reaction to assemble the substituted piperidone ring, followed by N-benzylation.

| Reaction Type | Catalyst | Reactants | Key Features | Potential Applicability to Target Compound |

| Organocatalytic Domino Reaction | O-TMS protected diphenylprolinol | Aldehydes, Trisubstituted Nitroolefins | Forms four contiguous stereocenters; High enantioselectivity. nih.govacs.org | Could be adapted to introduce the methyl groups at C2, C3, and C5 with stereocontrol. |

| Imino-Aldol-Aza-Michael Domino Reaction | Chiral Sulfinyl Imines | β-keto ester enolates, N-activated aldimines | One-pot diastereo- and enantioselective synthesis of piperidines. lookchem.com | A potential route to assemble the core piperidine ring with the desired substitution pattern. |

Table 1: Overview of Organocatalytic Strategies for Polysubstituted Piperidine Synthesis

| Reaction Type | Catalyst/Mediator | Reactants | Key Features | Potential Applicability to Target Compound |

| Four-Component Condensation | TiCl4 | Diketene, Tosyl imine, Aldehyde | One-pot synthesis of 2,6-disubstituted piperid-4-ones. acs.org | Could be modified to incorporate the necessary methyl groups at the 2 and 5 positions. |

| Asymmetric Cu-catalyzed Cyclizative Aminoboration | [CuOTf]2·PhH, (S, S)-Ph-BPE | Hydroxylamine ester, B2pin2 | Enantioselective synthesis of 2,3-cis-disubstituted piperidines. nih.gov | A potential method for establishing the stereochemistry at the C2 and C3 positions. |

Table 2: Overview of Metal-Mediated Strategies for Polysubstituted Piperidine Synthesis

While a direct, one-step synthesis of this compound using these methods is not explicitly reported in the literature, the combination of these powerful catalytic approaches provides a clear strategic direction for its construction. The synthesis would likely involve a multi-step sequence, beginning with the catalytic, stereoselective formation of the highly substituted piperidin-4-one core, followed by the introduction of the N-benzyl group.

Reaction Mechanisms and Intramolecular/intermolecular Chemical Transformations of 1 Benzyl 2,3,5 Trimethylpiperidin 4 One

Reactivity of the Ketone Moiety in Condensation and Addition Reactions

The carbonyl group at the C4 position is a central hub of reactivity in 1-Benzyl-2,3,5-trimethylpiperidin-4-one. It activates the adjacent α-carbons for deprotonation, leading to the formation of enolates, which are potent nucleophiles. This enolate formation is the gateway to a variety of condensation and addition reactions. Concurrently, the electrophilic nature of the carbonyl carbon itself invites nucleophilic attack.

Intramolecular Aldol (B89426) Cyclization and its Mechanistic Nuances

The reaction of 1,2,5-trimethylpiperidin-4-one, a close analogue of the title compound, with α,β-unsaturated ketones like chalcone (B49325) can initiate a cascade reaction that includes an intramolecular aldol condensation. This transformation leads to the formation of the 3-azabicyclo[3.3.1]nonane system. chemrxiv.org This bicyclic structure is a common motif resulting from the cyclization of piperidin-4-one derivatives. researchgate.nettandfonline.com

The mechanism, as applied to this compound, would begin with a Michael addition of the piperidinone enolate to an α,β-unsaturated ketone. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol cyclization. This process involves the formation of a new enolate which attacks the ketone carbonyl within the same molecule, yielding a bicyclic aldol adduct. Subsequent dehydration can lead to the final condensed product. The stereochemistry of the resulting bicyclic system is influenced by the conformations of the piperidine (B6355638) ring intermediates. researchgate.net For many 3-azabicyclo[3.3.1]nonan-9-ones, the piperidine rings adopt a "chair-chair" conformation. researchgate.net

Table 1: Key Intramolecular Aldol Cyclization Details

| Reactant Type | Key Intermediate | Bicyclic Product | Conformation |

|---|

Reactions with Carbonyl Compounds: Focus on Chalcones and Related α,β-Unsaturated Ketones

The enolates derived from this compound readily participate in condensation reactions with various carbonyl compounds. A notable example is the Claisen-Schmidt condensation, where the piperidinone reacts with aromatic aldehydes in the presence of a base. This reaction typically occurs at the α-carbons (C3 and C5) adjacent to the ketone. Reaction with two equivalents of benzaldehyde, for instance, can yield a 3,5-dibenzylidene derivative. ect-journal.kz

When reacting with pre-formed chalcones (1,3-diaryl-2-propen-1-ones), the piperidinone enolate acts as a nucleophile in a Michael 1,4-addition reaction. This forms a new carbon-carbon bond and generates a 1,5-dicarbonyl compound, which can then undergo the intramolecular cyclizations described previously. chemrxiv.org

N-Substituent Participation and Amine Reactivity in Derivatization

The N-benzyl group significantly influences the steric and electronic environment of the piperidine ring. It is a bulky substituent that typically occupies an equatorial position to minimize steric strain, thereby influencing the stereochemical outcome of reactions on the ring. chemrevlett.com This steric hindrance can direct incoming reagents to the less hindered face of the molecule.

The nitrogen atom itself is a tertiary amine, which makes it non-reactive to typical alkylating agents and non-basic enough to not interfere with many base-catalyzed reactions at the α-carbons. However, the benzyl (B1604629) group is not merely a passive bulky group. The C-N bond of the benzyl group can be cleaved under specific reductive conditions, such as catalytic hydrogenation, which would convert the compound to 2,3,5-trimethylpiperidin-4-one. In certain contexts, such as reactions involving N-bromosuccinimide (NBS), a benzyl group has been observed to transfer from a nitrogen-adjacent carbon to a neighboring position in a novel aza-semipinacol-type rearrangement, highlighting the potential for the benzyl group to participate in more complex transformations. nih.gov

Ring Expansion, Contraction, and Rearrangement Pathways

Piperidine rings can undergo a variety of rearrangement reactions, leading to different heterocyclic systems. These transformations often proceed through carbocationic intermediates or are mediated by transition metals.

Ring Expansion: A common transformation is the one-carbon ring expansion to form an azepane (a seven-membered ring). rsc.org This can be achieved through various synthetic strategies, including rearrangements of functionalized piperidines. For example, palladium-catalyzed rearrangements of 2-vinyl piperidines have been shown to efficiently produce azepane and azocane (B75157) counterparts. chemrxiv.org While this compound does not possess this vinyl group, derivatization at the C3 or C5 position could provide an entry into such pathways.

Rearrangements: Aza-semipinacol-type rearrangements offer another pathway for skeletal reorganization. In studies on related dihydropyridinones, a benzyl group has been shown to migrate from a carbon adjacent to the nitrogen to the C5 position, triggered by reagents like N-iodosuccinimide (NIS). nih.gov Such rearrangements are often facilitated by substituents capable of stabilizing a carbocationic intermediate. The methyl groups on the piperidine ring of the title compound could influence the stability of such intermediates and thus the feasibility of these rearrangements.

Table 2: Potential Rearrangement Pathways for Piperidine Derivatives

| Rearrangement Type | Common Product | Key Feature/Reagent |

|---|---|---|

| Ring Expansion | Azepane, Azocane | Palladium-catalysis, vinyl substituents chemrxiv.org |

| Aza-semipinacol | Rearranged piperidone | Carbocation stabilization, NIS/NBS nih.gov |

Exploration of Nucleophilic and Electrophilic Reaction Dynamics

The chemical nature of this compound is distinctly dualistic, exhibiting both nucleophilic and electrophilic properties centered around the ketone functional group.

Nucleophilic Character: The primary source of nucleophilicity is the enolate anion formed upon deprotonation of the α-carbons (C3 and C5) with a suitable base. researchgate.netmasterorganicchemistry.com Enolates are powerful carbon-based nucleophiles that react with a wide array of electrophiles. ucsb.edulibretexts.org This reactivity is fundamental to the condensation reactions discussed previously (e.g., with aldehydes and chalcones) as well as α-alkylation and α-halogenation reactions. youtube.com The regioselectivity of enolate formation (at C3 vs. C5) would be influenced by the steric hindrance imposed by the adjacent methyl groups.

Electrophilic Character: The carbonyl carbon (C4) is inherently electrophilic due to the polarization of the C=O bond. It is susceptible to attack by a wide range of nucleophiles. nih.gov These reactions include:

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols.

Reduction: Hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 1-benzyl-2,3,5-trimethylpiperidin-4-ol.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond (an exocyclic methylene (B1212753) group).

Cyanohydrin Formation: Addition of cyanide ion (e.g., from HCN or NaCN) yields a cyanohydrin, a precursor to α-hydroxy acids and α-amino alcohols.

This dual reactivity makes this compound a versatile building block in heterocyclic synthesis.

Structural Elucidation and Conformational Analysis of 1 Benzyl 2,3,5 Trimethylpiperidin 4 One and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural determination of 1-Benzyl-2,3,5-trimethylpiperidin-4-one. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy provide complementary information, allowing for a comprehensive characterization of the molecule's connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Proton and Carbon-13 Analyses

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the protons on the piperidine (B6355638) ring, including the three methyl substituents. Aromatic protons typically appear as a multiplet in the δ 7.2–7.4 ppm range. The two benzylic protons (N-CH₂-Ph) would likely appear as a singlet or a pair of doublets around δ 3.5-4.1 ppm, depending on their magnetic equivalence. The protons on the piperidine ring and the methyl groups would resonate in the aliphatic region (δ 1.0–3.5 ppm). The specific chemical shifts and coupling constants of the ring protons are highly dependent on their stereochemical orientation (axial vs. equatorial).

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. A key signal is that of the carbonyl carbon (C=O) of the ketone, which is expected to appear significantly downfield, typically in the range of δ 205–210 ppm. The carbons of the aromatic ring would produce signals between δ 125-140 ppm. The benzylic carbon and the carbons of the piperidine ring and methyl groups would resonate in the upfield region. For complex derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals. researchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Aromatic (Benzyl) | 7.2 - 7.4 (m, 5H) | 125 - 140 | Phenyl group protons and carbons. |

| Benzylic (N-CH₂) | 3.5 - 4.1 (s, 2H) | ~60 | Methylene bridge connecting nitrogen and phenyl group. |

| Piperidine Ring (CH, CH₂) | 1.5 - 3.5 | 40 - 70 | Exact shifts depend on stereochemistry. |

| Methyl (CH₃) | 1.0 - 1.5 (m, 9H) | 15 - 25 | Three methyl groups on the piperidine ring. |

| Ketone (C=O) | N/A | 205 - 210 | Carbonyl carbon, characteristic downfield shift. |

Mass Spectrometry (MS): Fragmentation Patterns and Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₅H₂₁NO), the nominal molecular weight is 231.33 g/mol . High-resolution mass spectrometry (HRMS) can confirm the exact mass (calculated: 231.1623), which validates the molecular formula.

Under electron ionization (EI), the molecular ion (M⁺) peak at m/z 231 would be observed. The fragmentation of N-benzyl piperidine derivatives is often characterized by specific cleavage patterns:

Alpha-Cleavage: The C-C bond adjacent to the nitrogen atom is prone to cleavage, a common pathway for amines. libretexts.org

Benzyl Group Fragmentation: A prominent fragmentation pathway involves the cleavage of the bond between the nitrogen and the benzylic carbon, leading to the formation of a stable benzyl cation or a tropylium (B1234903) ion at m/z 91. researchgate.net

Loss of Alkyl Groups: Fragmentation can also occur via the loss of the methyl substituents from the piperidine ring.

Interactive Data Table: Predicted Key Mass Fragments for this compound

| m/z Value | Possible Fragment | Formula | Notes |

| 231 | [M]⁺ | [C₁₅H₂₁NO]⁺ | Molecular Ion |

| 216 | [M - CH₃]⁺ | [C₁₄H₁₈NO]⁺ | Loss of a methyl group. |

| 140 | [M - C₇H₇]⁺ | [C₈H₁₄NO]⁺ | Loss of the benzyl group. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Benzyl cation / Tropylium ion (often the base peak). researchgate.net |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. nih.gov For this compound, the key functional groups give rise to characteristic absorption bands.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ in the IR spectrum, which is characteristic of a six-membered ring ketone. nist.gov

C-H Stretches: Aromatic C-H stretching vibrations from the benzyl group typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methyl groups are observed just below 3000 cm⁻¹.

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region correspond to the C=C bond stretching within the phenyl ring.

C-N Stretch: The C-N stretching vibration usually appears in the 1000-1250 cm⁻¹ range.

For the related compound N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone, a strong C=O stretch is observed at 1706 cm⁻¹. mdpi.com Raman spectroscopy provides complementary information, particularly for the non-polar C=C and C-C bonds.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Ketone C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic C=C Bending | 1450 - 1600 | Medium-Weak |

| C-N Stretch | 1000 - 1250 | Medium |

X-ray Crystallography for Definitive Structure and Absolute Configuration Determination

Studies on various N-benzyl-piperidin-4-one derivatives consistently show that the bulky N-benzyl group occupies an equatorial position on the piperidine ring to minimize steric hindrance. nih.govnih.govnih.gov The piperidine ring itself often deviates from a perfect chair conformation due to the presence of the sp²-hybridized carbonyl carbon and steric interactions from substituents. For example, the crystal structure of (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one shows the piperidin-4-one ring adopting a "sofa" conformation. nih.gov Similarly, 1-Benzyl-3,5-bis-[(E)-3-thienylmethylidene]piperidin-4-one adopts an "envelope" conformation. nih.gov These findings suggest that the piperidine core is flexible and its conformation is influenced by the substitution pattern.

Interactive Data Table: Crystallographic Data for 1-Benzyl-piperidin-4-one Derivatives

| Compound | Crystal System | Space Group | Piperidine Ring Conformation | Reference |

| (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one | Triclinic | P-1 | Sofa | nih.gov |

| 1-Benzyl-3,5-bis-[(E)-3-thienylmethylidene]piperidin-4-one | Monoclinic | P2₁/c | Envelope | nih.gov |

| (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one | Triclinic | P-1 | Sofa | nih.gov |

Conformational Landscape and Dynamic Stereochemistry of the Piperidine Ring

The piperidine ring is not planar and exists in a dynamic equilibrium of various conformations, most notably the chair and boat forms. For substituted piperidin-4-ones, the chair conformation is generally the most stable. The presence of the carbonyl group at the C4 position flattens the ring slightly compared to a standard cyclohexane (B81311) chair.

The substituents play a crucial role in determining the preferred conformation. The large N-benzyl group has a strong energetic preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. nih.gov The three methyl groups at positions C2, C3, and C5 will also preferentially occupy equatorial positions to minimize steric strain. However, depending on their relative stereochemistry (cis/trans relationships), at least one methyl group might be forced into an axial position, leading to a higher energy conformation or a distortion of the chair form into a twist-boat or sofa conformation, as observed in the crystal structures of derivatives. nih.govnih.gov The conformational flexibility of the piperidine scaffold is a key feature of its chemistry and biological activity.

Regio- and Stereochemical Control and Outcome in Synthetic Pathways

The synthesis of this compound presents significant challenges in controlling both regiochemistry (the placement of functional groups) and stereochemistry (the 3D arrangement of atoms). The piperidine core itself can be constructed through various methods, such as the aza-Michael reaction, where an amine is added to a divinyl ketone. nih.govkcl.ac.uk This approach allows for the formation of the six-membered ring with the ketone at the 4-position.

The primary challenge lies in establishing the correct relative and absolute stereochemistry of the three chiral centers at C2, C3, and C5.

Stereocontrol: Achieving a specific stereoisomer often requires the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. The thermodynamic stability of the final product can also dictate the stereochemical outcome, as the substituents will arrange themselves to minimize steric interactions.

Regiocontrol: The regiochemistry is typically established by the choice of starting materials. For instance, the condensation of an amine, an aldehyde, and a β-dicarbonyl compound can be used to build the substituted piperidone ring, with the pattern of substitution determined by the specific reactants used.

Once the 2,3,5-trimethylpiperidin-4-one core is synthesized, the N-benzyl group is typically introduced in a subsequent step via N-alkylation (N-benzylation) with a benzyl halide, such as benzyl bromide, under basic conditions. researchgate.net This reaction proceeds regioselectively at the nitrogen atom and does not typically affect the existing stereocenters on the ring.

Computational Chemistry and Theoretical Studies on 1 Benzyl 2,3,5 Trimethylpiperidin 4 One

Molecular Modeling and Quantum Chemical Calculations for Optimized Geometries

Molecular modeling and quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of 1-Benzyl-2,3,5-trimethylpiperidin-4-one. Methods like Density Functional Theory (DFT) are frequently employed to determine the most stable conformation (the optimized geometry) of a molecule. epstem.net For instance, the B3LYP/6-31G(d,p) level of theory is a common choice for optimizing the geometry of organic molecules, allowing for the calculation of bond lengths, bond angles, and dihedral angles. epstem.netaun.edu.eg

In related piperidin-4-one structures, theoretical calculations have been used to validate experimental data from X-ray crystallography. aun.edu.eg For the title compound, such calculations would reveal the preferred conformation of the piperidin-4-one ring, which typically adopts a chair, boat, or twist-boat conformation to minimize steric strain. The orientation of the benzyl (B1604629) group at the N1 position and the three methyl groups at the C2, C3, and C5 positions would also be determined. The benzyl substituent, for example, is often found in an equatorial position to reduce steric hindrance. nih.gov Quantum chemical calculations also provide insights into the electronic structure, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. nih.gov

Table 1: Representative Theoretical Calculation Parameters for Piperidin-4-one Derivatives

| Parameter | Method/Basis Set | Application | Reference |

| Geometry Optimization | DFT/B3LYP/6-31G(d,p) | Determining stable molecular structure, bond parameters. | epstem.netaun.edu.eg |

| Vibrational Frequencies | DFT/B3LYP/6-31G | Calculation of theoretical IR spectra to compare with experimental data. | epstem.net |

| NMR Chemical Shifts | GIAO method with DFT | Prediction of 1H and 13C NMR spectra. | epstem.net |

| Electronic Properties | DFT | Calculation of HOMO-LUMO energies, molecular electrostatic potential. | nih.gov |

This table is illustrative of methods used for similar compounds, as specific computational studies on this compound are not widely published.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Chemical Biology

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For piperidin-4-one derivatives, QSAR models have been developed to predict activities such as cytotoxicity against cancer cell lines. nih.govnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, like Multiple Linear Regression (MLR) or Genetic Algorithm-Partial Least Squares (GA-PLS), to correlate these descriptors with the observed biological activity (e.g., IC50 values). nih.govresearchgate.net

For a compound like this compound, a QSAR study would involve synthesizing a series of analogues with varied substituents and testing their biological activity. Descriptors that could be calculated include:

Topological descriptors: Which describe the atomic connectivity in the molecule.

Geometrical descriptors: Which relate to the 3D shape of the molecule.

Electronic descriptors: Which describe the electronic properties, such as charge distribution and dipole moment.

Hydrophobic descriptors: Such as the partition coefficient (log P), which relates to how the compound distributes between water and an oily phase.

Studies on related 3,5-bis(arylidene)-4-piperidones have shown that molecular density, topological indices, and geometrical indices are important factors in determining their cytotoxic properties. nih.govnih.gov Such predictive models are valuable in medicinal chemistry for designing new compounds with potentially enhanced activity and for prioritizing which compounds to synthesize and test, thereby saving time and resources.

Molecular Docking Simulations for Interaction Profiling with Biological Macromolecules in Model Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or biological macromolecule, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. researchgate.net

In the context of this compound, docking simulations could be used to explore its potential interactions with various protein targets. For example, derivatives of 1-benzyl-piperidine have been investigated as potential inhibitors of enzymes or as ligands for receptors. nih.govresearchgate.net The process involves:

Obtaining the 3D structure of the target protein, often from a database like the Protein Data Bank (PDB).

Defining the binding site or active site of the protein.

Placing the ligand (this compound) in the binding site in various possible conformations and orientations.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the lowest binding energy is typically considered the most likely binding mode. researchgate.net

The results of docking simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov This information is critical for understanding the mechanism of action and for designing modifications to the ligand to improve its binding affinity and selectivity.

Computational Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Computational conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand the energy barriers between them.

For the piperidin-4-one ring system, various conformations such as chair, boat, and sofa are possible. nih.gov In substituted piperidin-4-ones, the six-membered ring often adopts a sofa conformation. nih.govnih.gov The substituents' positions (axial vs. equatorial) significantly impact the molecule's stability and shape. The benzyl group on the nitrogen is typically found in an equatorial position to minimize steric clashes. nih.govnih.gov

By systematically rotating the rotatable bonds of the molecule (e.g., the bond connecting the benzyl group to the nitrogen) and calculating the potential energy at each step, an energy landscape or potential energy surface can be generated. ethz.ch This map reveals the low-energy valleys corresponding to stable conformers and the energy hills representing the transition states between them. Quantum chemical methods can be used to calculate the relative energies of these conformers with high accuracy. ethz.ch Understanding the accessible conformations and their relative energies is crucial, as only specific conformations may be able to bind effectively to a biological target.

Table 2: Common Conformations and Torsional Descriptors in Piperidinone Derivatives

| Feature | Description | Example Torsion Angles | Reference |

| Ring Conformation | The piperidin-4-one ring often adopts a non-planar shape to relieve strain. | Sofa conformation is common in related structures. | nih.govnih.gov |

| Substituent Orientation | The large N-benzyl group typically occupies an equatorial position. | C2–N1–C7–C8 and N1–C7–C8–C9 (describing benzyl group orientation). | nih.govnih.gov |

| Energy Minima | Calculations reveal specific torsion angles that correspond to the most stable conformations. | Torsion angles around 60° and 240° for phenyl rings in related structures. | nih.gov |

Data is based on analyses of structurally similar compounds.

Theoretical Investigations into Reaction Mechanisms and Transition States

Theoretical chemistry provides a powerful lens for examining the mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy species that exist transiently at the peak of the reaction energy barrier.

For a ketone like this compound, theoretical studies could investigate reactions such as nucleophilic addition to the carbonyl group. Computational methods like DFT can be used to:

Model the geometry of the reactants, products, and the transition state.

Calculate the activation energy (the height of the energy barrier), which determines the reaction rate.

Analyze the electronic structure of the transition state to understand how bonds are formed and broken.

For instance, molecular modeling can predict the regioselectivity of reactions by considering steric and electronic effects. The presence of the three methyl groups on the piperidine (B6355638) ring creates significant steric hindrance, which would influence the trajectory of an approaching nucleophile. Theoretical calculations can quantify these steric effects and predict whether an attack is more favorable from the axial or equatorial face of the carbonyl group. Furthermore, electronic effects, such as the electron-donating nature of the methyl groups, can be analyzed to understand their impact on the electrophilicity of the carbonyl carbon.

Future Research Directions and Potential Academic Applications

Development of Novel and Sustainable Synthetic Methodologies for Substituted Piperidin-4-ones

The synthesis of piperidin-4-ones has traditionally relied on methods like the Mannich condensation. biomedpharmajournal.orgresearchgate.netchemrevlett.comrdd.edu.iq While effective, there is a growing impetus to develop more environmentally benign and efficient synthetic protocols. Future research will likely prioritize "green chemistry" approaches to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

| Method/Approach | Key Features | Advantages |

| Deep Eutectic Solvents (DES) | Use of solvents like Glucose & Choline (B1196258) Chloride. researchgate.net | Environmentally benign, sustainable, can lead to high yields. researchgate.net |

| Mannich Reaction Variants | Multi-component condensation of aldehydes, ketones, and an amine source. biomedpharmajournal.orgresearchgate.net | Versatile and widely used for creating the core piperidone structure. nih.gov |

| Heterogeneous Catalysis | Employment of solid-phase catalysts that are easily separated from the reaction mixture. researchgate.net | Catalyst can be recovered and reused, reducing waste and cost. researchgate.net |

| Metal-Catalyzed Synthesis | Use of transition metals like palladium to catalyze ring formation or functionalization. researchgate.net | Can enable reactions under mild conditions and offer high selectivity. researchgate.net |

| Novel Reduction Processes | Reduction of precursor molecules like tetrahydropyridinylidene salts. elsevierpure.com | Provides access to specific substitution patterns not achievable by other methods. elsevierpure.com |

In-depth Mechanistic Investigations of Complex Transformations Involving the Piperidin-4-one Core

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of piperidin-4-ones is essential for optimizing existing methods and designing new ones. Future research will employ a combination of experimental techniques and computational modeling to elucidate the intricate details of these chemical processes.

Areas of focus will include stereochemical outcomes, such as the investigation of why and how certain isomers are preferentially formed. For instance, studies have shown that during synthesis, an initially formed trans-isomer can convert into a more stable cis-form over time. nih.gov Understanding the kinetics and thermodynamics of such transformations is critical for controlling the stereochemistry of the final product. Furthermore, mechanistic studies on the biological transformations of the piperidine (B6355638) ring are of significant interest. Research into the cytochrome P-450-dependent oxidation of piperidines, proceeding through iminium intermediates, provides a model for understanding drug metabolism and can inform the design of more stable pharmaceutical agents. nih.gov Advanced studies, such as those on copper-catalyzed intramolecular C-H amination for synthesizing piperidines, will continue to unravel the roles of catalysts, ligands, and reactants in determining reaction pathways and efficiency. acs.org

Rational Design and Synthesis of Advanced Probes for Specific Biological Targets in Model Systems

The structural versatility of the piperidin-4-one core makes it an excellent scaffold for the rational design of chemical probes. These specialized molecules are indispensable tools for studying the function of proteins and elucidating biological pathways in cellular and organismal models. probes-drugs.org The compound 1-Benzyl-2,3,5-trimethylpiperidin-4-one itself is noted for its utility in studying enzyme inhibition and receptor binding due to its structural characteristics.

Future efforts will focus on designing and synthesizing highly potent and selective piperidin-4-one derivatives to serve as probes for specific biological targets that are currently understudied. probes-drugs.org This involves modifying the core structure with various functional groups to fine-tune binding affinity and selectivity for targets such as kinases, G-protein coupled receptors, and ion channels. probes-drugs.org By creating libraries of these targeted probes, researchers can systematically investigate the roles of these proteins in health and disease, paving the way for the identification of novel therapeutic targets.

Synergistic Integration of Experimental and Computational Chemistry for Comprehensive Structure-Activity Relationship Elucidation

The elucidation of structure-activity relationships (SAR) is a cornerstone of modern medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. The synergistic use of experimental high-throughput screening and advanced computational modeling has become a powerful paradigm for accelerating this process.

Computational techniques such as quantum chemical calculations, molecular docking, and Density Functional Theory (DFT) are increasingly being applied to the piperidin-4-one class of compounds. tandfonline.comresearchgate.net These methods allow for the prediction of molecular properties, the visualization of binding modes with target proteins, and the rationalization of experimental observations. acs.orgnih.gov For example, the Electronic-Topological Method (ETM) has been successfully used to study SAR in a series of piperidine-based morphinomimetics, leading to the identification of key structural features (pharmacophores) responsible for their analgesic activity. nih.gov Future research will see an even deeper integration of these computational tools with experimental synthesis and biological testing. This iterative cycle of design, synthesis, testing, and modeling will enable a more comprehensive understanding of SAR, facilitating the rapid optimization of lead compounds for desired biological effects. researchgate.netnih.gov

| Computational Method | Application in Piperidin-4-one Research | Key Insights |

| Density Functional Theory (DFT) | Optimization of molecular structures, calculation of electronic properties. tandfonline.comresearchgate.net | Provides insights into molecular stability and reactivity. researchgate.net |

| Molecular Docking | Prediction of binding modes and affinity of ligands to biological targets. tandfonline.comnih.gov | Helps to understand interactions with receptors and enzymes, guiding rational drug design. nih.gov |

| Quantum Chemical Calculations | Analysis of reactive sites (e.g., Molecular Electrostatic Potential), prediction of spectroscopic properties. tandfonline.comacs.org | Elucidates electronic structure and potential sites for molecular interactions. tandfonline.com |

| Electronic-Topological Method (ETM) | Identification of pharmacophores and anti-pharmacophores for SAR studies. nih.gov | Determines structural fragments responsible for biological activity. nih.gov |

Exploration of Uncharted Biological Pathways and Targets in Pre-clinical Research Models

The piperidin-4-one nucleus is present in compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and CNS-depressant effects. biomedpharmajournal.orgnih.govijnrd.org While many of these activities have been documented, the underlying molecular mechanisms and the full spectrum of potential biological targets remain largely unexplored.

Future pre-clinical research will focus on screening libraries of diverse piperidin-4-one derivatives against a broad range of biological assays to uncover novel activities and identify new therapeutic applications. This includes exploring their potential to modulate previously uncharted biological pathways. For instance, certain 3,5-bis(benzylidene)piperidin-4-ones have shown selective toxicity toward malignant cells, and further studies are needed to identify the specific pathways responsible for this selectivity. nih.govnih.gov Such investigations could reveal novel anticancer drug targets. The ultimate goal is to leverage the chemical tractability of the piperidin-4-one scaffold to develop novel therapeutics by identifying and validating new biological targets and pathways in pre-clinical models of human disease. ijnrd.orgresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-Benzyl-2,3,5-trimethylpiperidin-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of substituted piperidinones typically involves alkylation or condensation reactions. For example, benzylation of the piperidine ring can be achieved via nucleophilic substitution using benzyl halides under basic conditions. Methyl groups at positions 2, 3, and 5 may require sequential alkylation steps with methylating agents like methyl iodide or dimethyl sulfate, monitored by TLC or HPLC for intermediate purity . Solvent selection (e.g., CHCl₃/MeOH mixtures) and temperature control (40–60°C) are critical for minimizing side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis : ¹H NMR can identify substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, methyl groups at δ 1.0–1.5 ppm) and the ketone environment (C=O absence in ¹H NMR but visible in ¹³C NMR at δ 205–210 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (calculated for C₁₅H₂₁NO: 231.1623).

- X-ray Crystallography : Single-crystal X-ray diffraction (as in related piperidinones) resolves stereochemistry and bond lengths (mean C–C = 0.003–0.005 Å, R factor < 0.06) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with gas detectors .

- First Aid : For skin contact, wash immediately with soap/water (≥15 minutes); for eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound derivatives?

- Methodological Answer :

- Data Harmonization : Cross-reference hazard classifications (e.g., H302, H315 in structurally similar compounds) from multiple SDS sources .

- In Silico Toxicity Prediction : Use tools like ProTox-II or ADMET predictors to model acute oral toxicity (LD₅₀) and skin irritation potential, validating against sparse experimental data .

- Empirical Testing : Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity to fill data gaps .

Q. What strategies are effective for improving the yield of multi-step syntheses involving this compound?

- Methodological Answer :

- Catalyst Optimization : Use palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce byproducts.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation steps but require rigorous drying to prevent hydrolysis .

- Reaction Monitoring : Employ in-situ FTIR or inline HPLC to detect intermediates and adjust reaction parameters dynamically .

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Steric Effects : The 2,3,5-trimethyl groups hinder axial attack on the ketone, favoring equatorial nucleophilic addition. Molecular modeling (e.g., DFT calculations) can predict regioselectivity .

- Electronic Effects : Electron-donating methyl groups increase electron density at the carbonyl carbon, reducing electrophilicity. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) quantify these effects .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

- Methodological Answer :

- Chromatographic Methods : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) and UV detection at 254 nm. Calibrate against synthetic impurity standards .

- Mass Spectrometry : LC-MS/MS in MRM mode enhances sensitivity for low-abundance byproducts (e.g., demethylated or oxidized derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.